molecular formula C31H47N3O9 B607072 Detajmium bitartrate CAS No. 33774-52-6

Detajmium bitartrate

Cat. No. B607072
CAS RN: 33774-52-6
M. Wt: 605.73
InChI Key: NXAWWUAMFJNVMF-FBEBRPNISA-M
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Description

Detajmium bitartrate is an antiarrhythmic drug.

Scientific Research Applications

High-Resolution Determination of Metals and Anions

Detajmium bitartrate has been utilized in environmental chemistry for measuring depth profiles of metals and anions in estuarine sediments. This application is critical for understanding the distribution and concentration of various elements in sediment layers, which has implications for environmental monitoring and assessment. A study by Dočekalová et al. (2002) highlighted the use of detajmium bitartrate in this context.

Photocatalytic Hydrogen Evolution

Research has shown that detajmium bitartrate, in combination with other compounds, can be used to enhance photocatalytic hydrogen production. This application is particularly relevant in the field of renewable energy, where it contributes to the development of efficient methods for hydrogen production using sunlight. Hu et al. (2018) demonstrated this application in their work on WO3/CdS-diethylenetriamine photocatalysts, which exhibited excellent hydrogen production properties under visible light irradiation (Hu et al., 2018).

Technological Devices and Services

In a broader context, detajmium bitartrate and related compounds have played a role in shaping the development of various technological devices and services. This encompasses a wide range of applications, from mobile phones and computers to more complex systems like in vitro fertilization and social networks. Schuurbiers and Fisher (2009) discussed the influence of such compounds on technology and scientific research, emphasizing the importance of addressing societal concerns in research processes (Schuurbiers & Fisher, 2009).

Enhancing Photocatalytic Activity

Detajmium bitartrate has been used to modify other photocatalysts to improve their performance. This is particularly relevant in the field of environmental science, where improving the efficiency of photocatalysts is crucial for sustainable energy solutions. Li et al. (2020) highlighted the use of detajmium bitartrate in this context, showing that it can significantly enhance the hydrogen production rate (Li et al., 2020).

Detonation Engines

In the field of engineering, detajmium bitartrate has been explored for its potential applications in detonation engines. This research is important for the development of more efficient propulsion systems. Kailasanath (2002) reviewed the progress in research on pulse detonation engines, where detajmium bitartrate may have implications (Kailasanath, 2002).

properties

CAS RN

33774-52-6

Product Name

Detajmium bitartrate

Molecular Formula

C31H47N3O9

Molecular Weight

605.73

IUPAC Name

Ajmalanium, 4-(3-(diethylamino)-2-hydroxypropyl)-17,21-dihydroxy-, (17R,21alpha)-, salt with (2R,3R)-2,3-dihydroxybutanedioic acid (1:1)

InChI

InChI=1S/C27H42N3O3.C4H6O6/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3;5-1(3(7)8)2(6)4(9)10/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t16?,17-,18+,21-,22-,23-,24-,25+,26+,27+,30-;1-,2-/m01/s1

InChI Key

NXAWWUAMFJNVMF-FBEBRPNISA-M

SMILES

CC[C@@H]1[C@H]([N@@+]2([C@H]3C[C@]45[C@@H]([C@H]3[C@@H]1C[C@H]2[C@@H]4N(c6c5cccc6)C)O)CC(CN(CC)CC)O)O.O[C@@H](C(O)=O)[C@H](C([O-])=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Detajmium bitartrate;  Tachmalcor

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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